Propyrisulfuron

Descripción general

Descripción

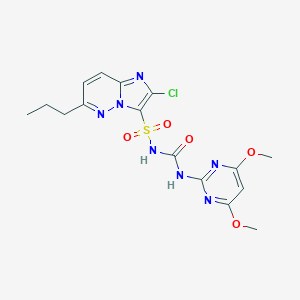

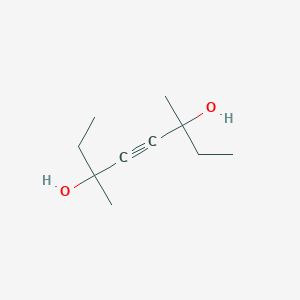

Propyrisulfuron is a novel sulfonylurea herbicide that has been studied for its metabolism in rats and its efficacy in controlling weeds in direct-seeded rice fields. It is chemically described as 1-(2-chloro-6-propylimidazo[1,2-b]pyridazin-3-ylsulfonyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea. The metabolism studies in rats have shown that this compound is excreted primarily through urine and feces, with minimal accumulation in tissues, and has a strong affinity to plasma proteins . In agricultural applications, this compound has demonstrated effective control of barnyardgrass, sedges, and broadleaf weeds, although it was less effective against Leptochloa chinensis, necessitating the use of mixtures with other herbicides for comprehensive weed management .

Synthesis Analysis

Molecular Structure Analysis

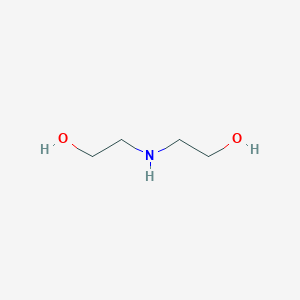

The molecular structure of this compound includes a pyrimidine ring, an imidazopyridazine ring, and a propyl group, which are common motifs in sulfonylurea herbicides. The metabolism of this compound involves hydroxylation of these rings and the propyl group, O-demethylation, cleavage of the pyrimidine ring, and conjugation with glucuronic acid and sulfate .

Chemical Reactions Analysis

The chemical reactions associated with this compound and its analogs include various cyclization and annulation processes. These reactions are often facilitated by catalysts such as sodium iodide and involve the use of prop-2-ynylsulfonium salts as C2 synthons . The atom-economical synthesis of related compounds, such as 1,4-diynes and polysubstituted furans/pyrroles from propargyl alcohols and terminal alkynes, has also been reported, highlighting the versatility of these chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its metabolism and excretion patterns, as well as its strong affinity to plasma proteins. The absorption of this compound is dose-dependent, with higher doses showing reduced absorption, indicating a saturable absorption process . The identification of metabolites in rats suggests that this compound undergoes extensive metabolism, which is consistent with the behavior of other sulfonylurea herbicides .

Aplicaciones Científicas De Investigación

Control de malezas agrícolas

El Propyrisulfuron se utiliza principalmente en la agricultura como un herbicida novedoso de pirimidinilsulfonilurea. Ha demostrado una buena actividad para controlar las malezas anuales en los campos de arroz, lo que lo convierte en una herramienta valiosa para que los agricultores mantengan la salud de los cultivos y el rendimiento. Los estudios de campo realizados por la Academia de Ciencias Agrícolas de Jiangsu en China han demostrado su efectividad y rendimiento económico .

Análisis del destino ambiental

La investigación sobre la hidrólisis del this compound en agua ha proporcionado información sobre su destino ambiental y su comportamiento. Esto es crucial para evaluar los riesgos ambientales, proteger los ecosistemas y guiar su aplicación científica en agroecosistemas .

Desarrollo de herbicidas

El this compound ha sido desarrollado por Sumitomo Chemical Co., Ltd. como un herbicida novedoso de sulfonilurea con una porción heterocíclica fusionada. Está específicamente formulado para controlar las malezas anuales y perennes del arroz, incluidas las especies de Echinochloa, las juncias y las malezas de hoja ancha .

Mecanismo De Acción

Target of Action

Propyrisulfuron is a novel pyrimidinylsulfonylurea herbicide . Its primary target is the enzyme Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS) . ALS is a key enzyme that catalyzes the first step in the biosynthesis of branched-chain amino acids, such as valine, leucine, and isoleucine in plants .

Mode of Action

This compound inhibits the activity of ALS, thereby preventing the synthesis of these essential amino acids . This inhibition disrupts protein synthesis and plant growth, leading to the death of the plant . It’s worth noting that this compound can control weed biotypes that have developed resistance to other commercialized sulfonylurea herbicides .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of branched-chain amino acids. By inhibiting ALS, this compound disrupts this pathway, leading to a deficiency of these amino acids in the plant . This deficiency then disrupts protein synthesis and plant growth, ultimately leading to the death of the plant .

Result of Action

The inhibition of ALS by this compound leads to a deficiency of essential amino acids, disrupting protein synthesis and plant growth . This results in the death of the plant . This compound has been shown to be effective in controlling annual weeds in rice fields .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, hydrolysis of this compound is an acid-catalyzed pyrolysis, suggesting that pH levels can influence its stability . Additionally, the presence of certain environmental factors, such as microplastics and disposable face masks, can accelerate the hydrolysis of this compound

Direcciones Futuras

Análisis Bioquímico

Cellular Effects

Propyrisulfuron has been observed to have temporary negative effects on rice height, but rice recovers quickly . It does not affect rice tiller number or dry matter accumulation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to reduce total weed density by 29.4% to 99.1% and dry biomass by 32.2% to 98.7%

Propiedades

IUPAC Name |

1-(2-chloro-6-propylimidazo[1,2-b]pyridazin-3-yl)sulfonyl-3-(4,6-dimethoxypyrimidin-2-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN7O5S/c1-4-5-9-6-7-10-18-13(17)14(24(10)22-9)30(26,27)23-16(25)21-15-19-11(28-2)8-12(20-15)29-3/h6-8H,4-5H2,1-3H3,(H2,19,20,21,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCINWWWERDNKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN2C(=NC(=C2S(=O)(=O)NC(=O)NC3=NC(=CC(=N3)OC)OC)Cl)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN7O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058130 | |

| Record name | Propyrisulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

570415-88-2 | |

| Record name | Propyrisulfuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0570415882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyrisulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-chloro-6-propylimidazo[1,2-b]pyridazin-3-yl)sulfonyl-3-(4,6-dimethoxypyrimidin-2-yl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYRISULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCZ4FUO115 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile](/img/structure/B148156.png)